molecular formula C15H17N5O B6467806 9-(2-methoxyethyl)-N-(4-methylphenyl)-9H-purin-6-amine CAS No. 2415644-42-5

9-(2-methoxyethyl)-N-(4-methylphenyl)-9H-purin-6-amine

Cat. No.: B6467806
CAS No.: 2415644-42-5
M. Wt: 283.33 g/mol
InChI Key: SALRVSUWNSESDG-UHFFFAOYSA-N
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Description

9-(2-methoxyethyl)-N-(4-methylphenyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules This compound is characterized by its unique structure, which includes a purine ring system substituted with a 2-methoxyethyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-methoxyethyl)-N-(4-methylphenyl)-9H-purin-6-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropurine, 2-methoxyethanol, and 4-methylaniline.

    Nucleophilic Substitution: The first step involves the nucleophilic substitution of 6-chloropurine with 2-methoxyethanol under basic conditions to form 9-(2-methoxyethyl)-6-chloropurine.

    Amination: The second step involves the amination of 9-(2-methoxyethyl)-6-chloropurine with 4-methylaniline in the presence of a suitable base, such as potassium carbonate, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

9-(2-methoxyethyl)-N-(4-methylphenyl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the purine ring can be replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles and electrophiles under suitable reaction conditions, such as elevated temperatures and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

9-(2-methoxyethyl)-N-(4-methylphenyl)-9H-purin-6-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a lead compound in drug discovery for targeting specific diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-(2-methoxyethyl)-N-(4-methylphenyl)-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    9-(2-methoxyethyl)-9H-purin-6-amine: Lacks the 4-methylphenyl group, which may result in different biological activities and properties.

    N-(4-methylphenyl)-9H-purin-6-amine: Lacks the 2-methoxyethyl group, which may affect its solubility and reactivity.

    9-(2-hydroxyethyl)-N-(4-methylphenyl)-9H-purin-6-amine: Contains a hydroxyl group instead of a methoxy group, potentially altering its chemical and biological properties.

Uniqueness

The presence of both the 2-methoxyethyl and 4-methylphenyl groups in 9-(2-methoxyethyl)-N-(4-methylphenyl)-9H-purin-6-amine imparts unique chemical and biological properties to the compound. These substitutions can influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

9-(2-methoxyethyl)-N-(4-methylphenyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-11-3-5-12(6-4-11)19-14-13-15(17-9-16-14)20(10-18-13)7-8-21-2/h3-6,9-10H,7-8H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALRVSUWNSESDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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